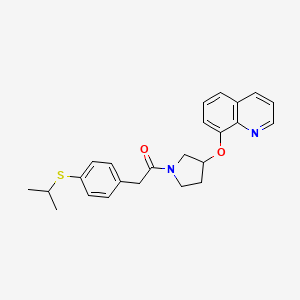

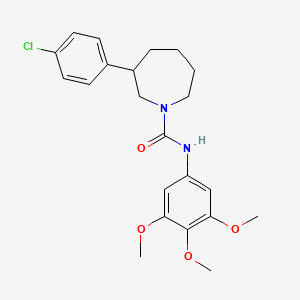

![molecular formula C13H10BrClFNO B2978570 4-溴-2-{[(3-氯-4-氟苯基)氨基]甲基}苯酚 CAS No. 416865-40-2](/img/structure/B2978570.png)

4-溴-2-{[(3-氯-4-氟苯基)氨基]甲基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

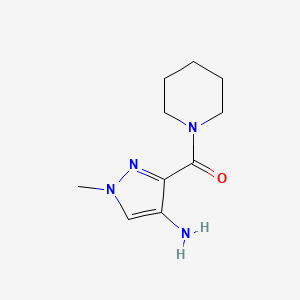

The compound “4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H10BrClFNO and a molecular weight of 330.58 .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol” were not found in the retrieved papers, similar compounds have been reported to undergo various reactions. For example, pinacol boronic esters, which are structurally similar, have been reported to undergo catalytic protodeboronation .科学研究应用

合成和表征

该化合物及其衍生物已合成并表征了其结构和物理化学性质。例如,Rafique 等人 (2022) 合成了 4-氨基苯酚衍生物,突出了其广谱抗菌和抗糖尿病活性,以及由于其 DNA 相互作用能力而作为抗癌剂的潜力 (Rafique 等人,2022)。同样,Das 等人 (2021) 讨论了使用溴苯胺基席夫碱化学传感器检测 Cu2+ 和 Zn2+ 离子,进一步了解了它们的分子存储器件潜力和 DNA/HSA 结合功效 (Das 等人,2021)。

分子传感器和配合物

溴苯胺-醛共轭体系已被用作检测多种阳离子的通用传感器。这些系统通过与 DNA 和 HSA 的相互作用,揭示了在生物医学研究中的应用前景,例如构建分子存储器件和作为潜在的抗癌剂,因为它们具有有效的 DNA/HSA 结合功效 (Das 等人,2021)。

抗菌和抗糖尿病活性

合成的 4-氨基苯酚衍生物对包括金黄色葡萄球菌和酿酒酵母在内的各种菌株表现出广谱抗菌活性,并具有显着的抗糖尿病活性,证明了它们在制药应用中的潜力 (Rafique 等人,2022)。

材料科学应用

在材料科学中,具有溴、氯和氟取代基的化合物因其电光性质和在产生具有大向列范围的低熔点酯方面的潜力而被探索,表明它们在液晶技术中的适用性 (Gray & Kelly, 1981)。

催化和光物理性质

该化合物和相关结构已在催化和光物理研究中显示出实用性。例如,已经研究了具有溴和氯取代酚的铜(II) 和氧化钒(IV) 配合物的合成和表征,以了解它们的结构、热和催化性质,可能适用于各种化学过程 (Takjoo 等人,2013)。

作用机制

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound can participate in suzuki–miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

属性

IUPAC Name |

4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGIFNJUTUTAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

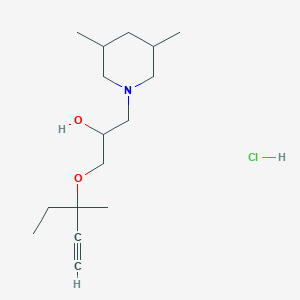

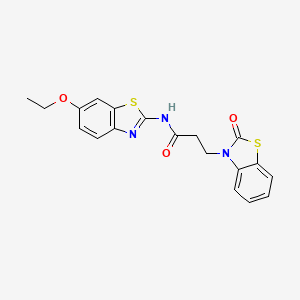

![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

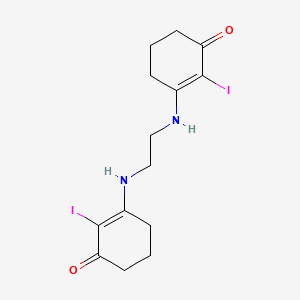

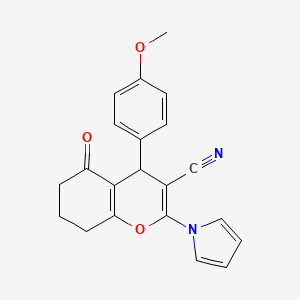

![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)

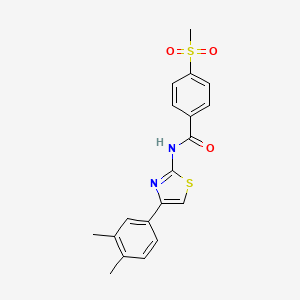

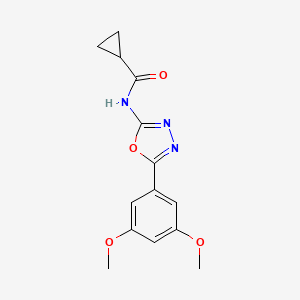

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)

![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)